(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile
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Overview
Description
(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is a synthetic organic compound characterized by its complex molecular structure This compound belongs to the class of thiazolidinones, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Thiazolidinone Core: The initial step involves the condensation of a 4-fluorobenzylamine with a phenylthioacetic acid derivative under acidic conditions to form the thiazolidinone core.
Introduction of the Ylidene Group: The thiazolidinone intermediate is then reacted with a suitable aldehyde or ketone to introduce the ylidene group, forming the (Z)-isomer.
Morpholino Group Addition: The final step involves the nucleophilic substitution reaction where the morpholino group is introduced, typically using morpholine and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor. The thiazolidinone core is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. It may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making it a valuable lead compound in pharmaceutical research.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, thereby blocking their activity. The presence of the fluorobenzyl group enhances its binding affinity and specificity towards certain targets. The morpholino group may improve the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Fluorobenzyl Derivatives: Compounds with a fluorobenzyl group are often studied for their enhanced biological activity and stability.
Morpholino Derivatives: These compounds are known for their improved pharmacokinetic properties.
Uniqueness
(Z)-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)-3-morpholino-3-oxopropanenitrile is unique due to the combination of its structural features. The presence of both a fluorobenzyl group and a morpholino group in a thiazolidinone scaffold is relatively rare, providing a unique profile of biological activity and chemical reactivity.
This detailed overview highlights the significance of this compound in various fields of research and its potential applications
Properties
IUPAC Name |
(2Z)-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]-3-morpholin-4-yl-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c24-17-8-6-16(7-9-17)14-20-22(29)27(18-4-2-1-3-5-18)23(31-20)19(15-25)21(28)26-10-12-30-13-11-26/h1-9,20H,10-14H2/b23-19- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIZLNNCNMVPN-NMWGTECJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=CC=C4)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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